1-Benzyl-3-nitro-4-phenylpyrrolidine
Overview
Description
“1-Benzyl-3-nitro-4-phenylpyrrolidine” is a chemical compound with the molecular formula C17H18N2O2 . It has a molecular weight of 282.34 . The IUPAC name for this compound is (3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine .
Molecular Structure Analysis
The InChI code for “1-Benzyl-3-nitro-4-phenylpyrrolidine” is 1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 .Physical And Chemical Properties Analysis
“1-Benzyl-3-nitro-4-phenylpyrrolidine” is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Asymmetric Michael Addition Catalysis
1-Benzyl-3-nitro-4-phenylpyrrolidine derivatives have been explored as catalysts in chemical reactions. For instance, a phenylpyrrolidine-based urea catalyst was found to be potent for the asymmetric Michael addition of thiols to β-nitrostyrenes, offering high yields and enantioselectivity (Kawazoe et al., 2015).
Synthesis of Chiral Building Blocks
(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, a derivative of 1-Benzyl-3-nitro-4-phenylpyrrolidine, has been synthesized as a key chiral building block for creating biologically active compounds. This synthesis process highlights the molecule's utility in constructing complex organic structures (Ohigashi et al., 2010).
Organocatalytic Asymmetric Reactions
The molecule has been used in organocatalytic asymmetric reactions. N-3,5-bis(trifluoromethyl)phenyl thiourea derivative of 1-benzyl-3-aminopyrrolidine demonstrated effectiveness as an organocatalyst in the asymmetric sulfa-Michael reaction, with good yields and enantioselectivity (Kowalczyk et al., 2013).
Efficient Synthetic Routes
Research has focused on developing efficient synthetic routes to 1-benzyl derivatives of 3-aminopyrrolidine and 3-aminopiperidine, highlighting the molecule's relevance in synthetic chemistry and its applications in creating various organic compounds (Jean et al., 2001).
Arylation Studies
Selective and catalytic arylation of N-phenylpyrrolidine, including 1-benzyl derivatives, has been studied, showcasing the molecule's utility in direct and selective arylation of sp3 C-H bonds. This research adds to the understanding of functional group modifications in organic synthesis (Sezen & Sames, 2005).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3-nitro-4-phenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUNFAAOQWGVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-nitro-4-phenylpyrrolidine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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